molecular formula C6H6N6O3 B12278077 6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B12278077
M. Wt: 210.15 g/mol
InChI Key: KNFANDBQTUNRSM-UHFFFAOYSA-N
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Description

6-Azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine is a complex organic compound characterized by its unique structure, which includes an azido group, a nitro group, and a fused imidazo-oxazine ring system.

Preparation Methods

The synthesis of 6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an imidazo-oxazine precursor followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to optimize the production process .

Chemical Reactions Analysis

6-Azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkynes for click chemistry. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

6-Azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes in bacterial cells, leading to cell death. The nitro group undergoes bioreduction, generating reactive intermediates that damage bacterial DNA and other cellular components .

Comparison with Similar Compounds

Properties

IUPAC Name

6-azido-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O3/c7-10-9-4-1-11-2-5(12(13)14)8-6(11)15-3-4/h2,4H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFANDBQTUNRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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